molecular formula C20H24N2O4 B11115524 1-{5-[(3,4,5-trimethoxybenzyl)amino]-2,3-dihydro-1H-indol-1-yl}ethanone

1-{5-[(3,4,5-trimethoxybenzyl)amino]-2,3-dihydro-1H-indol-1-yl}ethanone

Cat. No.: B11115524
M. Wt: 356.4 g/mol
InChI Key: KEHYVVREADETEO-UHFFFAOYSA-N
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Description

1-(5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound featuring a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4,5-trimethoxybenzylamine with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to alcohols or amines .

Scientific Research Applications

1-(5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is unique due to its specific structural features, which allow for selective binding to the colchicine binding site on tubulin. This specificity can result in fewer side effects and improved efficacy compared to other tubulin inhibitors .

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

1-[5-[(3,4,5-trimethoxyphenyl)methylamino]-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C20H24N2O4/c1-13(23)22-8-7-15-11-16(5-6-17(15)22)21-12-14-9-18(24-2)20(26-4)19(10-14)25-3/h5-6,9-11,21H,7-8,12H2,1-4H3

InChI Key

KEHYVVREADETEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NCC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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